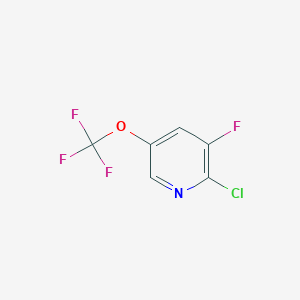

2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-fluoro-5-(trifluoromethoxy)pyridine is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds . The major use of such derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine, involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces the desired compound .Molecular Structure Analysis

The molecular structure of 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine is represented by the formula C6H3ClF3NO . The InChI code for this compound is 1S/C6H3ClF3NO/c7-5-2-1-4 (3-11-5)12-6 (8,9)10/h1-3H .Chemical Reactions Analysis

The chemical reactions involving 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine are based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine include a molecular weight of 197.54 . The compound is stored at temperatures between 2-8°C in an inert atmosphere .Scientific Research Applications

Agrochemicals

- Crop Protection : 2,5-CTF derivatives are widely used in protecting crops from pests. The first commercially successful derivative, fluazifop-butyl , paved the way for more than 20 new 2,5-CTF-containing agrochemicals with ISO common names. These compounds exhibit potent pesticidal activity due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s unique characteristics .

Pharmaceuticals

- Drug Development : Several 2,5-CTF derivatives have made their mark in pharmaceutical research. Five pharmaceutical products containing the 2,5-CTF moiety have received market approval, and many others are currently undergoing clinical trials. The fluorine atom’s influence on biological activity, along with the pyridine scaffold, contributes to their efficacy .

Veterinary Applications

- Animal Health : Two veterinary products containing 2,5-CTF have been granted market approval. These compounds play a role in protecting animals from diseases and parasites .

Chemical Intermediates

- Synthetic Building Blocks : 2,5-CTF serves as an intermediate in the synthesis of other valuable compounds. For example, it is a key precursor for fluazifop , a herbicide used in crop protection. The straightforward one-step reaction to obtain 2,5-CTF makes it an attractive building block .

Functional Materials

- Fluorinated Compounds : As part of the broader field of fluorinated organic chemicals, 2,5-CTF contributes to the development of functional materials. Its unique properties make it valuable for designing novel materials with specific properties .

Chemical Research and Development

- Synthetic Protocols : Researchers have developed various synthetic protocols for creating -CF3-containing compounds, expanding the toolkit available to chemists. These compounds find applications in both biological and chemical contexts .

Mechanism of Action

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine and its derivatives are promising. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . These compounds have a unique place in the discovery chemist’s arsenal due to the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds .

properties

IUPAC Name |

2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4NO/c7-5-4(8)1-3(2-12-5)13-6(9,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZIOKPUEUOATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)

![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)

![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)

![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)

![N-[4-(2-Pyrazinylthio)phenyl]acetamide](/img/structure/B6619210.png)

![2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B6619215.png)